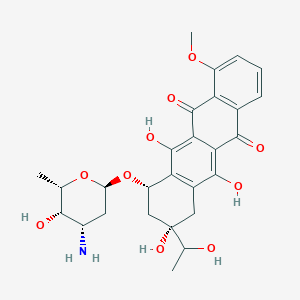

13-Dihydrodaunorubicin

Description

Properties

Molecular Formula |

C27H31NO10 |

|---|---|

Molecular Weight |

529.5 g/mol |

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C27H31NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10-11,14,16-17,22,29-30,32,34-35H,7-9,28H2,1-3H3/t10-,11?,14-,16-,17-,22+,27-/m0/s1 |

InChI Key |

HJEZFVLKJYFNQW-FKKRWUELSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(C)O)O)N)O |

Pictograms |

Irritant; Health Hazard |

Synonyms |

13-dihydrodaunorubicin daunomycinol daunorubicinol daunorubicinol hydrochloride dihydrodaunomycin duborimycin leukaemomycin D |

Origin of Product |

United States |

Scientific Research Applications

Therapeutic Applications

Anticancer Activity :

13-Dihydrodaunorubicin has been primarily studied for its anticancer properties. It exhibits potent activity against various cancer cell lines, including breast cancer and leukemia. Studies show that it induces apoptosis in cancer cells while minimizing toxicity to normal cells. In xenograft models, significant tumor growth inhibition has been observed, with rates reaching up to 60% at doses of 20 mg/kg .

Cardiotoxicity Reduction :

One of the promising aspects of this compound is its reduced cardiotoxicity compared to traditional anthracyclines like daunorubicin and doxorubicin. This characteristic makes it a safer alternative for patients who are at risk of heart complications during chemotherapy .

Anti-inflammatory Effects :

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. It has been shown to reduce inflammation markers in conditions such as induced arthritis, indicating potential applications beyond oncology .

Biosynthesis and Production

The biosynthesis of this compound involves metabolic engineering techniques applied to the bacterium Streptomyces peucetius. Researchers have successfully engineered strains of this bacterium to enhance the production of anthracycline compounds through genetic modifications and media optimization .

Table 1: Key Steps in the Biosynthesis of this compound

| Step | Description |

|---|---|

| 1 | Introduction of genes from the aclarubicin pathway into Streptomyces peucetius |

| 2 | Expression of these genes leads to the production of dimethylated sugars |

| 3 | Incorporation into the anthracycline biosynthetic pathway |

| 4 | Catalytic conversion by cytochrome P450 monooxygenase DoxA, resulting in this compound |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

-

Case Study on Breast Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Significant induction of apoptosis in cancer cells with minimal effects on normal cells.

- Case Study on Infection Control :

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, which contribute to its efficacy as an anticancer agent. Studies have shown that it undergoes metabolic transformations that enhance its therapeutic index while minimizing adverse effects associated with traditional anthracyclines .

Comparison with Similar Compounds

Comparative Analysis with Similar Anthracyclines

Structural and Functional Comparisons

Key Compounds :

- Daunorubicin (DAU): Parent compound with a C-13 keto group.

- Doxorubicin (DOX) : DAU derivative hydroxylated at C-13.

- 13-Deoxydaunorubicin (DOD): Lacks hydroxylation at C-13.

- Carminomycin (CAR): 4-hydroxy analog of DAU.

Enzymatic Interactions :

The cytochrome P-450 enzyme DoxA plays a central role in oxidizing anthracyclines. Comparative kinetic data for DoxA-catalyzed reactions reveal substrate preferences (Table 1):

Table 1. Catalytic Efficiency (kcat/Km) of DoxA for Anthracyclines

| Compound | kcat/Km (M⁻¹·s⁻¹) | Key Reaction |

|---|---|---|

| 13-Deoxydaunorubicin (DOD) | 22,000 | Hydroxylation → 13-DHD |

| 13-Dihydrodaunorubicin (DHD) | 14,000 | Oxidation → DAU |

| 13-Dihydrocarminomycin (DHC) | 280 | Oxidation → CAR |

| Daunorubicin (DAU) | 130 | Hydroxylation → DOX |

DHD and DOD are highly favored by DoxA due to their 4-methoxy groups, which enhance substrate recognition compared to 4-hydroxy analogs like DHC .

Genetic Engineering Insights :

Pharmacological and Toxicological Profiles

Table 2. Toxicity and Clinical Relevance

| Compound | Cardiotoxicity Risk | Myelosuppression | Key Metabolites |

|---|---|---|---|

| DHD | ~20% (serious) | Low | Further oxidized to DAU |

| DAU | High | High | DHD, DOX |

| DOX | Very High | Severe | Doxorubicinol |

Preparation Methods

Biosynthetic Pathway and Enzymatic Catalysis

13-Dihydrodaunorubicin is naturally produced as an intermediate in the daunorubicin biosynthetic pathway in Streptomyces species, particularly Streptomyces peucetius and Streptomyces griseus. The pathway begins with the polyketide synthase (PKS)-mediated assembly of a decaketide backbone, followed by cyclization and tailoring reactions. Key steps include:

-

Formation of ε-rhodomycinone : A decaketide intermediate undergoes ketoreduction, aldol condensation, and cyclization to form the aglycone ε-rhodomycinone.

-

Glycosylation : The sugar moiety TDP-l-daunosamine is attached to ε-rhodomycinone by glycosyltransferases, yielding rhodomycin D.

-

Decarboxylation and methylation : The esterase DnrP converts rhodomycin D to 13-deoxycarminomycin, which is subsequently methylated by DnrK to form 13-deoxydaunorubicin.

-

C-13 oxidation : The cytochrome P450 enzyme DoxA oxidizes 13-deoxydaunorubicin in two sequential steps—first to this compound and then to daunorubicin.

To accumulate this compound, fermentation conditions must be optimized to halt the pathway after the first oxidation step. This is achieved by controlling pH, oxygen levels, and enzyme activity. For example, limiting the availability of cofactors required for DoxA’s second oxidation step (e.g., NADPH) results in the accumulation of this compound.

Table 1: Key Enzymes in this compound Biosynthesis

Metabolic Engineering for Enhanced Production

Recent advances in metabolic engineering have enabled the overproduction of this compound by modifying regulatory genes and pathway bottlenecks. For instance:

-

Knockout of doxA : Disrupting the second oxidation step in Streptomyces peucetius leads to the exclusive accumulation of this compound instead of daunorubicin.

-

Overexpression of dnrK and dnrP : Enhancing the flux through the early tailoring steps increases the precursor supply for this compound synthesis.

-

Co-culture systems : Combining Streptomyces strains with complementary enzymatic activities improves intermediate conversion rates.

Chemical Synthesis via Reductive Modification

Reduction of Daunorubicin

This compound can be synthesized chemically by reducing the 13-keto group of daunorubicin to a hydroxyl group. This method is advantageous for producing high-purity batches in laboratory settings.

Procedure :

-

Substrate preparation : Daunorubicin hydrochloride (1.0 g) is dissolved in anhydrous tetrahydrofuran (THF, 50 mL) under nitrogen atmosphere.

-

Reduction : Sodium borohydride (NaBH₄, 0.5 equiv) is added gradually at 0°C, and the reaction is stirred for 2 hours.

-

Workup : The mixture is quenched with dilute HCl, extracted with dichloromethane, and purified via column chromatography (silica gel, methanol:chloroform 1:20).

Yield : 70–85% purity, with the major impurity being unreacted daunorubicin.

Selective Protection and Oxidation

Alternative routes involve protecting the amino sugar moiety prior to reduction to prevent side reactions. For example:

-

Trifluoroacetylation : The amino group of daunorubicin is protected using trifluoroacetic anhydride (TFAA) in dichloromethane.

-

Reduction : The protected intermediate is treated with sodium triacetylborohydride (NaBH(OAc)₃) to selectively reduce the 13-keto group.

-

Deprotection : The trifluoroacetyl group is removed via hydrolysis in alkaline methanol.

Advantages : This method achieves >90% selectivity for the 13-position, minimizing over-reduction at other sites.

Enzymatic Bioconversion

In Vitro Enzyme Systems

Cell-free extracts from Streptomyces lividans expressing recombinant DoxA can convert 13-deoxydaunorubicin to this compound.

Optimized conditions :

-

Substrate : 13-Deoxydaunorubicin (10 mM)

-

Enzyme : DoxA (0.1 mg/mL)

-

Cofactors : NADPH (2 mM), Fe²⁺ (0.1 mM)

Comparative Analysis of Methods

Table 2: Comparison of Preparation Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Microbial Biosynthesis | 80–90% | 85–90% | High | Low |

| Chemical Reduction | 70–85% | 95–98% | Moderate | High |

| Enzymatic Conversion | 65–75% | 90–92% | Low | Moderate |

Key Findings :

-

Microbial biosynthesis is preferred for industrial-scale production due to its cost-effectiveness and high yield, though purity requires further optimization.

-

Chemical synthesis offers superior purity but involves expensive reagents and complex purification steps.

-

Enzymatic methods are limited by enzyme stability and cofactor requirements but are valuable for small-scale applications .

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing and detecting 13-dihydrodaunorubicin in experimental settings?

- Methodological Answer : Synthesis often involves enzymatic reduction of daunorubicin using NADPH-dependent reductases (e.g., in Streptomyces spp.), while detection employs high-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry for quantification. In vitro assays using bacterial lysates (e.g., S. lividans TK24) can confirm bioconversion efficiency, with validation via comparative retention times and spectral analysis against reference standards .

Q. How does this compound differ structurally and functionally from daunorubicin?

- Methodological Answer : The key structural difference is the reduction of the 13-oxo group in daunorubicin to a 13-hydroxyl group in this compound. This modification impacts redox activity and substrate specificity in enzymatic pathways. Functional differences can be assessed using enzyme kinetics (e.g., DoxA’s oxidation rates) and comparative cytotoxicity assays in cell lines .

Q. What enzymatic systems are critical for the oxidation of this compound to daunorubicin or doxorubicin?

- Methodological Answer : The enzyme DoxA (EC 1.14.13.181) catalyzes the oxidation of this compound to daunorubicin via an NADPH-dependent mechanism. Experimental validation involves incubating bacterial lysates (e.g., S. lividans TK24 expressing recombinant DoxA) with the substrate, followed by HPLC analysis to quantify conversion efficiency (e.g., 100% conversion in 48 hours under optimized conditions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of DoxA across different bacterial strains?

- Methodological Answer : Discrepancies may arise from strain-specific redox environments or competing reductases. To address this:

- Compare enzyme kinetics (Km, Vmax) using purified DoxA from multiple strains (e.g., Streptomyces sp. C5 vs. S. peucetius).

- Conduct inhibition assays to identify interfering reductases.

- Validate findings with in vivo models (e.g., metabolite profiling in knockout mutants) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in mammalian vs. bacterial systems?

- Methodological Answer :

- In vitro : Use liver microsomes or hepatocyte cultures for mammalian metabolism studies, monitoring degradation via LC-MS/MS.

- In bacterial systems : Employ gene knockout strains (e.g., doxA mutants) to isolate specific metabolic pathways.

- Cross-validate results with isotopic labeling (e.g., ¹³C-tracing) to track metabolic fate .

Q. How can researchers mitigate nonspecific reduction of anthracyclines during in vivo studies of this compound?

- Methodological Answer :

- Use bacterial strains engineered to overexpress DoxA, which competitively inhibits nonspecific reductases.

- Pre-treat experimental models (e.g., murine) with reductase inhibitors (e.g., dicoumarol) to suppress off-target activity.

- Monitor metabolite profiles using time-course sampling and LC-MS to identify interference .

Q. What strategies improve the reproducibility of this compound bioconversion assays in heterologous hosts?

- Methodological Answer :

- Standardize growth conditions (e.g., pH, temperature, induction timing) for recombinant strains.

- Include internal controls (e.g., 13-deoxydaunorubicin) to validate enzyme activity.

- Document protocols in line with reporting standards (e.g., Beilstein Journal guidelines for experimental replication) .

Methodological Considerations

- Data Interpretation : Address inconsistencies by cross-referencing in vitro and in vivo results (e.g., Figure 4 in shows 73% in vitro conversion vs. 100% in vivo) .

- Experimental Reproducibility : Provide detailed protocols for bacterial culture conditions, enzyme purification, and analytical methods (e.g., HPLC gradients, MS parameters) .

- Literature Review : Prioritize primary sources (e.g., EC 1.14.13.181 in Enzyme List) over commercial databases to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.